Atr-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atr-IN-17 is a potent inhibitor of ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in the DNA damage response pathway. This compound has shown significant anti-cancer effects, particularly in LoVo cells, with an IC50 value of 1 nanomolar .
準備方法
The synthesis of Atr-IN-17 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the consistency and efficacy of the final product .
化学反応の分析
Atr-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Atr-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the DNA damage response pathway and the role of ataxia telangiectasia and Rad3-related kinase in cellular processes.
Biology: Employed in research to understand the mechanisms of DNA repair and replication stress.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in cancers with defective DNA repair mechanisms.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms .
作用機序
Atr-IN-17 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related kinase. This inhibition disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets involved include replication protein A-coated single-strand DNA and the ataxia telangiectasia and Rad3-related kinase interacting protein. The pathway involves the phosphorylation of checkpoint kinase 1, which plays a key role in cell cycle regulation and DNA repair .
類似化合物との比較
Atr-IN-17 is unique in its high potency and specificity for ataxia telangiectasia and Rad3-related kinase. Similar compounds include:
AZD6738 (Ceralasertib): Another potent inhibitor of ataxia telangiectasia and Rad3-related kinase with anti-tumor activity.
M6620: An ataxia telangiectasia and Rad3-related kinase inhibitor used in combination with other therapies.
BAY1895344: A selective ataxia telangiectasia and Rad3-related kinase inhibitor with potential therapeutic applications
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications.
特性
分子式 |
C22H28N6O2S |
---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
1-[5-[(3R)-3-methylmorpholin-4-yl]-3-(5-methyl-4H-pyrazol-3-yl)-[1,2]thiazolo[4,5-b]pyridin-7-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H28N6O2S/c1-13-10-16(26-25-13)18-19-20(31-27-18)15(22(21(23)29)6-4-3-5-7-22)11-17(24-19)28-8-9-30-12-14(28)2/h11,14H,3-10,12H2,1-2H3,(H2,23,29)/t14-/m1/s1 |
InChIキー |
DCZZPXFZPCAQAL-CQSZACIVSA-N |
異性体SMILES |
C[C@@H]1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C |
正規SMILES |
CC1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。